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oleic acid, propoxylated, phosphate

Cat. No.: B1165996
CAS No.: 104717-31-9
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Description

Oleic acid, propoxylated, phosphated (CAS 104666-18-4) is a multifunctional anionic surfactant engineered for advanced research and development. This compound is synthesized through the sequential modification of oleic acid, involving propoxylation to add a poly(propylene oxide) chain, followed by phosphorylation to introduce acidic phosphate groups. This structure confers a combination of surfactant and lubricant properties, including effective emulsification, wetting, and cleaning capabilities. Its key research value lies in its role as an extreme pressure additive and corrosion inhibitor in metalworking fluids and synthetic lubricant formulations. The mechanism of action is attributed to the phosphate group's ability to adsorb and form protective tribofilms on metal surfaces, reducing friction and wear under high-load conditions . Furthermore, this surfactant demonstrates superior stability across a broad pH range, from highly acidic to alkaline conditions, making it a subject of interest for formulating heavy-duty alkaline cleaners and detergents . Researchers also utilize this compound to create stable emulsions in various systems and to study its hydrotropic and anti-static properties. It is an essential reagent for developing and testing new formulations in industrial applications such as lubricants, metal processing, and specialty surfactants. The product is provided for laboratory research purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

104717-31-9

Molecular Formula

C10H10Cl2O

Synonyms

oleic acid, propoxylated, phosphate

Origin of Product

United States

Contextualization of Oleic Acid Derivatives in Specialty Chemicals Research

Oleic acid, a monounsaturated fatty acid naturally abundant in vegetable and animal oils, serves as a fundamental building block in the specialty chemicals sector. wikipedia.orgnih.gov Its status as a renewable, biodegradable raw material makes it an attractive alternative to traditional petroleum-based feedstocks. dntb.gov.uaresearchgate.net Research in specialty chemicals focuses on the targeted modification of oleic acid to create derivatives with enhanced functionalities. These derivatives are employed in a multitude of applications, including as emulsifiers, lubricants, and cleansing agents in industries ranging from personal care to industrial manufacturing. atamankimya.comsilverfernchemical.com

The chemical versatility of the oleic acid molecule, with its reactive carboxylic acid head and a double bond in its hydrocarbon tail, allows for a wide range of chemical transformations. wikipedia.org This adaptability enables the synthesis of tailored molecules designed to meet specific performance criteria, driving innovation in sustainable chemical products. cetjournal.it

Significance of Phosphorylated and Alkoxylated Oleic Acid Structures

Alkoxylation , the addition of epoxide units like propylene (B89431) oxide, introduces polyether chains into the molecular structure. This process is a cornerstone of industrial surfactant production. frontiersin.org The propoxy groups add a hydrophilic (water-attracting) element that balances the natural lipophilic (oil-attracting) character of the oleic acid backbone. The length of these chains can be precisely controlled, allowing for the fine-tuning of the molecule's solubility and surface-active properties.

Phosphorylation introduces a phosphate (B84403) group, which imparts a strong anionic charge. This feature significantly enhances the molecule's capacity to act as an effective emulsifier and dispersant. Phosphate esters are well-regarded for their excellent surface activity and stability.

The combination of these two modifications in "oleic acid, propoxylated, phosphate" results in a sophisticated surfactant that leverages the benefits of each functional group to achieve superior performance in complex formulations.

Chemical Identification: this compound

IdentifierValueSource
Chemical NameThis compound alfa-chemistry.comlookchem.com
CAS Number104717-31-9 alfa-chemistry.comchemicalbook.comchemicalbook.com

Evolution of Research Trajectories for Complex Bio Derived Surfactants

Regioselective Synthesis of Propoxylated Oleic Acid Intermediates

The first critical stage in the synthesis is the addition of propylene (B89431) oxide (PO) to oleic acid. This reaction, known as propoxylation, typically occurs at the carboxylic acid functional group. The goal is to form a propoxylated oleic acid intermediate, which is an ester of oleic acid with a polypropylene (B1209903) glycol (PPG) chain that terminates in a hydroxyl group. Regioselectivity in this context refers to the preferential reaction at the carboxylic acid group without initiating reactions at the carbon-carbon double bond within the oleic acid chain. This is generally achieved under standard propoxylation conditions, as the carboxylic acid proton is the most active site for initiating the ring-opening polymerization of propylene oxide.

The reaction proceeds via the ring-opening of the propylene oxide epoxide. The process can be catalyzed by either acids or bases. In base-catalyzed propoxylation, the oleate (B1233923) anion acts as the nucleophile, attacking the less sterically hindered carbon of the propylene oxide ring. This is followed by the propagation of the polypropylene oxide chain through sequential addition of PO molecules. researchgate.net

Optimization of Propoxylation Reaction Conditions

Optimizing the reaction conditions for the propoxylation of oleic acid is crucial for maximizing the yield of the desired monoester intermediate and controlling the subsequent chain growth. Key parameters that are manipulated include temperature, pressure, catalyst concentration, and the molar ratio of reactants. researchgate.netresearchgate.net

Temperature significantly influences the reaction rate. Higher temperatures generally increase the rate of propoxylation, but can also lead to undesirable side reactions, such as the isomerization of propylene oxide to allyl alcohol, which can act as a new initiator and lead to a broader distribution of polymer chain lengths. acs.org The pressure in the reactor is typically maintained to ensure propylene oxide remains in the liquid phase at the reaction temperature.

The molar ratio of propylene oxide to oleic acid is the primary factor determining the average length of the propoxylated chain. A higher ratio results in a longer chain. The catalyst concentration must also be carefully controlled to ensure an efficient reaction rate without promoting side reactions.

Below is a table summarizing typical parameters and their effects on the propoxylation of carboxylic acids.

Table 1: Optimization Parameters for Oleic Acid Propoxylation

Catalytic Systems for Propylene Oxide Addition to Oleic Acid

The choice of catalyst is critical in the propoxylation of oleic acid as it dictates the reaction mechanism and the composition of the products. Both basic and acidic catalysts can be used. researchgate.net

Basic Catalysts: Strong bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are commonly used. The reaction mechanism involves the deprotonation of the carboxylic acid to form a carboxylate anion. This anion then acts as a nucleophile, attacking the propylene oxide ring and initiating polymerization. Basic catalysis is generally preferred as it leads to the formation of mainly monoesters of propylene glycol with minimal formation of diester byproducts. researchgate.net The reaction is typically first order with respect to propylene oxide and the catalyst. researchgate.net

Acidic Catalysts: Lewis acids and Brønsted acids can also catalyze the reaction. In this case, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by the carboxylic acid. However, acid catalysis can lead to the formation of a significant amount of diester byproducts. researchgate.net

Advanced Catalysts: More advanced systems like double metal cyanide (DMC) catalysts have been developed for alkoxylation. These catalysts are highly active and can produce polymers with a narrow molecular weight distribution and low levels of unsaturation resulting from side reactions.

The general mechanism for base-catalyzed propoxylation is as follows:

Initiation: The carboxylic acid reacts with the base to form a salt (oleate).

Propagation: The oleate anion attacks a molecule of propylene oxide, opening the ring and forming an alkoxide. This new alkoxide then attacks another propylene oxide molecule, and the chain grows.

Termination: The reaction is typically terminated by neutralizing the catalyst.

Control of Oligomerization Degree in Propoxylated Chains

The degree of oligomerization, which refers to the number of propylene oxide units added to the oleic acid molecule, is a key structural parameter that determines the final properties of the surfactant, such as its hydrophilicity, solubility, and foaming characteristics.

The primary method for controlling the length of the propoxylated chains is by adjusting the stoichiometric ratio of propylene oxide to oleic acid in the reaction feed. nih.gov A higher molar ratio of propylene oxide will result in a longer poly(propylene oxide) chain. The relationship is generally linear, allowing for predictable control over the average degree of oligomerization.

For example, a molar ratio of 5 moles of propylene oxide to 1 mole of oleic acid will theoretically result in an average of 5 propylene oxide units attached to each oleic acid molecule. However, it is important to note that this is an average value, and the product will consist of a distribution of chain lengths, often described by a Poisson or similar statistical distribution. The narrowness of this distribution is influenced by the catalyst and reaction conditions. acs.org

The following table illustrates the direct relationship between the reactant molar ratio and the resulting average degree of oligomerization.

Table 2: Control of Oligomerization Degree by Molar Ratio

Phosphorylation Strategies for Terminal Hydroxyl Groups

The second stage of the synthesis involves the phosphorylation of the terminal hydroxyl group of the propoxylated oleic acid intermediate. This step converts the polyether alcohol into a phosphate ester, introducing the anionic head group that is crucial for the molecule's surfactant properties.

Esterification with Phosphating Agents: Reaction Kinetics and Thermodynamics

The most common method for phosphorylating the terminal hydroxyl group is through esterification with a strong phosphating agent. Commonly used agents include polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅). google.com

Reaction with Polyphosphoric Acid (PPA): PPA is a mixture of phosphoric acids of varying chain lengths. When it reacts with an alcohol, such as the terminal hydroxyl of the propoxylated oleic acid, it forms a mixture of monoalkyl and dialkyl phosphate esters. The reaction with PPA can produce a high proportion of the desired monoalkyl phosphate, but also generates significant amounts of inorganic phosphoric acid as a byproduct. google.com

Reaction with Phosphorus Pentoxide (P₂O₅): P₂O₅ is a highly effective, but aggressive, phosphating agent. Its reaction with alcohols typically yields a mixture of mono- and di-esters, and the reaction is highly exothermic and must be carefully controlled.

Reaction Kinetics: The kinetics of phosphorylation are influenced by temperature, reactant concentration, and the nature of the phosphating agent. The reaction of an alcohol with PPA, for instance, is often carried out at moderately elevated temperatures (e.g., 60-80°C) over several hours to ensure complete reaction. The process involves the alcoholysis of the P-O-P bonds in the polyphosphoric acid chains. google.com The thermodynamics of these reactions are generally favorable, driven by the formation of the stable P-O-C ester bond. nih.govnih.gov However, the reaction is an equilibrium process, and the presence of water, a potential byproduct of side reactions, can lead to hydrolysis of the phosphate ester.

The table below outlines typical conditions for the phosphorylation of polyether alcohols.

Table 3: Conditions for Esterification with Phosphating Agents

Alternative Phosphorylation Routes: Green Chemistry Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign phosphorylation methods. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve atom economy. rsc.orgrsc.org

Catalytic Phosphorylation: Research is ongoing into catalytic methods that avoid the use of stoichiometric amounts of aggressive phosphating agents like PPA and P₂O₅. Lewis acid-catalyzed phosphorylation offers a potential route. rsc.org Other catalytic systems use non-toxic catalysts and milder conditions. For example, some methods employ catalytic amounts of a base for the transesterification of enol phosphates, which are more atom-efficient. rsc.org

Enzymatic Phosphorylation: Biocatalysis using enzymes such as kinases presents a highly selective and green alternative. libretexts.orglibretexts.org Kinases can catalyze the transfer of a phosphate group from a donor molecule like adenosine (B11128) triphosphate (ATP) to an alcohol under mild, aqueous conditions. libretexts.org While the application of this method to synthetic polymers like propoxylated oleic acid is still an emerging area, it holds promise for creating highly specific phosphate esters with minimal environmental impact. The challenge lies in finding or engineering enzymes that can accommodate such non-natural substrates efficiently.

Solvent-Free Reactions: Performing the phosphorylation under solvent-free conditions is another key green chemistry strategy. rsc.orgrsc.org This approach reduces solvent waste and can sometimes lead to faster reaction rates. For example, neat mixtures of reactants can be heated or irradiated with microwaves to drive the reaction, simplifying the process and purification steps. rsc.org

Table of Chemical Compounds

By-product Formation and Mitigation in Phosphate Ester Synthesis

The synthesis of phosphate esters, including oleic acid, propoxylated, phosphate, is often accomplished by reacting an alcohol—in this case, propoxylated oleic acid—with a phosphating agent. The choice of agent and reaction conditions significantly influences the product distribution and the formation of undesirable by-products.

Common phosphating agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). researchgate.net When using P₂O₅, a primary challenge is the formation of dark, gummy materials that complicate the purification process. google.com The reaction of P₂O₅ with an alcohol can yield a mixture of mono- and di-phosphate esters. researchgate.net The ratio of these esters is dependent on the reaction conditions and the structure of the alcohol. researchgate.net

The presence of water during phosphation with P₂O₅ was historically avoided to prevent the formation of phosphoric acid. google.com However, controlled addition of water prior to the reaction can catalyze the phosphation and increase the yield of phosphate esters. google.com Conversely, excess water can lead to the formation of phosphoric acid, which can remain as an impurity in the final product. hyprofiltration.com The reaction of an alcohol with polyphosphoric acid (PPA) typically yields predominantly monoalkylphosphate esters, with smaller amounts of the dialkylphosphate ester, alongside significant quantities of inorganic phosphate residues. google.com

Another significant issue is the formation of triesters when attempting to synthesize mono- or di-acid phosphate esters, which contaminates the product and reduces the yield of the desired acidic esters. google.com The initial stages of the reaction, where the phosphating agent is in contact with a large excess of the alcohol, can favor the formation of di- and tri-phosphates. google.com

Mitigation strategies are crucial for controlling the purity and properties of the final product.

Control of Stoichiometry: Adjusting the molar ratio of the alcohol to the phosphating agent is a primary method to control the mono- to di-ester ratio. researchgate.net For instance, a 2:1:1 mole ratio of fatty alcohol, P₂O₅, and water can be used to promote the formation of the phosphate monoester. researchgate.net

Temperature Control: Maintaining the reaction temperature within an optimal range, such as 50 to 100°C, is critical. google.com Exothermic reactions require careful management to prevent overheating, which can lead to degradation and discoloration. google.comepo.org

Dispersion and Mixing: Dispersing the solid phosphating agent (e.g., P₂O₅) in an inert diluent can prevent the formation of dark, gummy materials and lead to a cleaner reaction. google.com Efficient mixing is also vital to prevent the aggregation of hygroscopic reagents like P₂O₅ and to ensure uniform reaction conditions, which shortens reaction times and improves product purity. epo.org

Post-Reaction Treatment: After the main reaction, adding a small amount of water can hydrolyze any remaining phosphating agent. google.com Subsequent neutralization and washing steps can remove excess acid and other impurities. google.comgoogle.com In some cases, purification via distillation under reduced pressure may be employed to obtain a pure product. epo.org

Table 1: By-products in Phosphate Ester Synthesis and Mitigation Strategies

By-product Formation Pathway Mitigation Strategy Citations
Di- and Tri-phosphate Esters Excess alcohol relative to phosphating agent; non-optimal stoichiometry. Precise control of molar ratios; gradual addition of reagents. google.comresearchgate.net
Dark, Gummy Materials Reaction with solid, undissolved phosphating agents like P₂O₅. Dispersing the phosphating agent in an inert diluent; efficient mixing. google.comepo.org
Residual Phosphoric Acid Reaction of phosphating agent (e.g., P₂O₅) with excess water. Control of water content; post-reaction neutralization and washing. google.comhyprofiltration.com
Inorganic Phosphate Residues Incomplete reaction or use of agents like polyphosphoric acid (PPA). Post-reaction hydrolysis with a controlled amount of water, followed by purification. google.com

Integrated Reaction Sequences for this compound

The synthesis of this compound inherently involves at least two distinct chemical transformations: the propoxylation of the oleic acid carboxyl group to form a hydroxyl-terminated intermediate, and the subsequent phosphorylation of that hydroxyl group. The strategic integration of these steps is key to developing an efficient and economical manufacturing process.

One-Pot versus Multi-Step Synthetic Schemes

The choice between a one-pot process and a traditional multi-step synthesis with isolation of intermediates involves a trade-off between process efficiency and chemical complexity.

Multi-Step Synthesis: In a conventional multi-step approach, oleic acid would first be reacted with propylene oxide to yield propoxylated oleic acid. This intermediate would then be isolated and purified before being subjected to the phosphorylation reaction. This method allows for optimization of each individual step and simplifies purification, as by-products from the first reaction are removed before the second step commences. However, it involves multiple reaction vessels, solvent-intensive workup and purification procedures, and potential loss of material at each isolation step. researchgate.net

One-Pot Synthesis: A one-pot synthesis, where both propoxylation and phosphorylation occur in the same reactor without intermediate isolation, is highly desirable from an efficiency standpoint. researchgate.netresearchgate.net This approach reduces solvent usage, waste generation, and processing time. researchgate.net Successful one-pot syntheses often rely on chemoselective reactions and careful control of reaction conditions to ensure the sequential transformations occur as planned. researchgate.net For example, a two-step, one-pot strategy has been successfully employed for the synthesis of oligourethanes, eliminating intermediate purification and achieving high yields. researchgate.net Similarly, scalable one-pot methods have been developed for creating complex molecules like nucleoside triphosphates and esterified lignin (B12514952) derivatives, demonstrating the feasibility of integrating multiple reaction steps. nih.govrsc.org The challenge in applying this to this compound would be the compatibility of the reagents and catalysts for both propoxylation and phosphorylation within the same reaction medium.

Process Intensification and Scalability Considerations in Laboratory Synthesis

Translating a laboratory synthesis to a larger scale requires careful consideration of process intensification to maintain efficiency and safety.

Process Intensification: This involves developing methods that are more efficient, safer, and produce less waste. A key technique is the use of continuous flow reactors instead of batch reactors. Flow chemistry offers superior heat and mass transfer, precise control over reaction time and temperature, and the ability to handle hazardous intermediates more safely. dur.ac.uk This approach has been successfully used to scale the synthesis of phosphoanhydrides, where a batch process was effectively translated to a continuous flow system. dur.ac.uk Another aspect of intensification is the use of highly efficient mixing reactors, which can significantly reduce reaction times and improve product quality by ensuring homogeneity, a critical factor when dealing with viscous materials or solid reagents. epo.org

Scalability: Scaling up a synthesis from the lab bench to pilot or production scale introduces several challenges. For the synthesis of this compound, key considerations would include:

Heat Management: Both propoxylation and phosphorylation reactions can be exothermic. google.com Effective heat removal is critical on a larger scale to prevent runaway reactions and product degradation.

Reagent Addition: The rate of addition of reagents like phosphorus pentoxide or propylene oxide must be carefully controlled to manage the reaction rate and temperature. google.com

Mixing: Ensuring efficient mixing in a large reactor is more challenging than in a small flask and is crucial for achieving consistent product quality. epo.org

Purification: Methods like distillation or solvent extraction may need to be adapted for larger volumes.

High-yielding and scalable methods are a significant challenge, but one-pot strategies combined with process intensification techniques have demonstrated the potential to overcome these limitations, as shown in the scalable synthesis of oligocarbamates. researchgate.net

Computational Predictions in Synthetic Pathway Design

Computational chemistry and molecular modeling are increasingly powerful tools for accelerating the design and optimization of synthetic pathways. These methods can provide insights into reaction mechanisms, predict product formation, and screen for optimal catalysts, reducing the need for extensive empirical experimentation.

For a molecule like this compound, computational approaches could be applied in several ways:

Reaction Mechanism Studies: Quantum mechanics (QM) methods can elucidate the detailed mechanistic pathways of both the propoxylation and phosphorylation steps. This understanding can help in selecting catalysts and reaction conditions that favor the desired product while minimizing by-product formation.

Catalyst Screening: As demonstrated in the upgrading of oleic acid for biofuels, computational methods can be used to screen potential catalysts. biofueljournal.com Techniques like Density Functional Theory (DFT) can assess the interaction of reactants with catalyst surfaces, predicting their efficacy and selectivity. biofueljournal.com For instance, simulations have been used to investigate the effect of different catalyst compositions on deoxygenation and coke formation during oleic acid processing. biofueljournal.com

Process Optimization: Reactive force field (ReaxFF) molecular dynamics simulations can model the entire reaction system over time, predicting conversion rates and product yields under various conditions (e.g., temperature, pressure, reactant ratios). biofueljournal.com Such simulations have been used to identify an optimal silica-to-alumina ratio in a zeolite catalyst to maximize oleic acid conversion and biofuel yield. biofueljournal.com This predictive capability could be harnessed to optimize the synthesis of this compound before extensive laboratory work is undertaken.

By integrating these computational tools, researchers can develop a more rational, efficient, and targeted approach to designing the synthetic route for complex molecules like this compound.

Spectroscopic Methodologies for Complex Oleic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Propoxylation Degree and Linkage Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Proton (¹H) NMR, in particular, allows for the quantification of the average number of propylene oxide (PO) units attached to the oleic acid backbone. youtube.comyoutube.com The integration of specific proton signals corresponding to the propylene oxide chain and the oleic acid moiety provides a direct measure of the degree of propoxylation. youtube.com

Furthermore, NMR can distinguish between different types of linkages. For instance, ¹³C NMR can differentiate the carbon signals of the polyoxypropylene chain from those of the oleic acid backbone, providing insights into how the propoxy groups are attached. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the connectivity between the phosphate group, the propoxylated chain, and the oleic acid molecule.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for this compound

Functional GroupChemical Shift (ppm)
Oleic Acid CH₃~0.88
Oleic Acid CH₂~1.2-1.4
Oleic Acid CH₂-C=C~2.01
Oleic Acid =CH~5.34
Propylene Oxide CH₃~1.1-1.2
Propylene Oxide CH~3.4-3.6
Propylene Oxide CH₂~3.6-3.8
Phosphate Ester LinkageVariable, depends on mono/diester

Note: These are approximate chemical shift ranges and can vary based on the solvent and the specific structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is particularly sensitive to polar bonds. Characteristic absorption bands would be expected for the C=O stretch of the ester group from oleic acid, the P=O and P-O-C stretches of the phosphate group, and the C-O-C ether linkages of the propoxylated chain. Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and can provide valuable information about the C-C backbone of the oleic acid and the C=C double bond.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H (Alkyl) Stretch2850-29602850-2960
C=O (Ester) Stretch~1740~1740
C=C (Olefin) Stretch~1650~1650
P=O Stretch~1250-1300Weak
P-O-C Stretch~1000-1100~1000-1100
C-O-C (Ether) Stretch~1100~1100

Advanced Mass Spectrometry (MS/MS, Accurate Mass) for Oligomer Distribution and Structural Confirmation

High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of the different oligomers. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are well-suited for analyzing these types of non-volatile, high-molecular-weight compounds. frontiersin.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing detailed structural information about the connectivity of the oleic acid, propoxy, and phosphate moieties. researchgate.net This fragmentation pattern acts as a fingerprint for the molecule, confirming its identity.

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are vital for separating the complex mixture of components in a sample of this compound, allowing for purity assessment, isomer differentiation, and determination of the molecular weight distribution.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Isomer Differentiation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination that separates the different components of the mixture before they are analyzed by the mass spectrometer. nih.govnih.gov This is particularly useful for separating isomers and for quantifying the purity of the sample. nih.govnih.govacs.org Different types of liquid chromatography, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed to achieve the desired separation based on the polarity of the oligomers. chromatographyonline.com

The mass spectrometer then provides detailed information about each separated component, allowing for the identification of impurities and the differentiation of structural isomers, such as those with different branching in the propoxy chain or different positions of the phosphate group.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution of Propoxylated Chains

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight distribution of the propoxylated chains. shimadzu.comresolvemass.camtoz-biolabs.comslideshare.netnumberanalytics.com This method separates molecules based on their size in solution. numberanalytics.com Larger molecules, which have a higher degree of propoxylation, elute from the GPC column first, followed by the smaller molecules.

By calibrating the GPC system with standards of known molecular weight, a calibration curve can be created to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the propoxylated oleic acid phosphate. resolvemass.canih.gov The PDI is a measure of the breadth of the molecular weight distribution.

Table 3: Typical GPC Data for a Propoxylated Surfactant

ParameterDescriptionTypical Value
Mn ( g/mol )Number-Average Molecular WeightVaries with propoxylation
Mw ( g/mol )Weight-Average Molecular WeightVaries with propoxylation
PDI (Mw/Mn)Polydispersity Index> 1.0 (indicates a distribution of chain lengths)

Advanced Imaging and Morphological Characterization

The performance of this compound in many applications is dictated by its ability to form supramolecular structures in solution. Advanced imaging techniques are crucial for visualizing these aggregates and understanding their morphology.

Transmission Electron Microscopy (TEM) is a powerful tool for visualizing the size and shape of micelles, vesicles, and other aggregates formed by surfactants in solution. For aqueous formulations of this compound, Cryo-TEM is the preferred method. In this technique, a thin film of the sample is rapidly frozen in a cryogen, vitrifying the water and preserving the native structure of the aggregates. This avoids the artifacts that can be introduced by conventional sample preparation methods like drying and staining. Cryo-TEM images can reveal the morphology of the aggregates, such as spherical or worm-like micelles, and provide information on their size distribution.

Scanning Electron Microscopy (SEM) can be used to study the morphology of dried or solid formulations containing this compound. For instance, in a solid dispersion, SEM can reveal how the surfactant is distributed and whether it forms distinct domains.

TechniqueInformation ObtainedTypical Size Range of Aggregates
Cryo-TEMMicelle/vesicle shape and size distribution in solution5 - 100 nm
SEMSurface morphology of solid formulations, particle size100 nm - 100 µm

This table provides a summary of the information that can be obtained from these techniques.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can be used to study the surface of materials at the nanoscale. In the context of this compound, AFM can be used to visualize the adsorption of the surfactant at a solid-liquid or liquid-air interface. By scanning a sharp tip over the surface, a three-dimensional topographical map can be generated.

This technique can provide insights into how the surfactant molecules pack at an interface, the formation of monolayers or bilayers, and the influence of substrate properties on the adsorption behavior. For example, AFM could be used to study the formation of a protective film of this compound on a metal surface, providing information on the film's thickness, uniformity, and defect density.

ParameterInformation Provided
Surface TopographyVisualization of adsorbed surfactant layers
Phase ImagingInformation on the mechanical properties of the adsorbed layer
Force SpectroscopyMeasurement of adhesion and interaction forces between the tip and the surfactant layer

This table outlines the key information that can be derived from AFM analysis.

Thermal and Rheological Characterization of Formulations (Excluding Intrinsic Compound Properties)

The thermal and rheological properties of formulations containing this compound are critical for their stability, performance, and application. These properties are not intrinsic to the compound itself but are a result of its interactions with other components in the formulation.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to study phase transitions in formulations, such as the melting and crystallization of components, or the liquid crystal phase formation of the surfactant. For an emulsion stabilized by this compound, DSC can provide information on the stability of the emulsion and the physical state of the dispersed phase.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA can be used to assess the thermal stability of a formulation and to determine the temperature at which different components begin to degrade.

Rheological measurements are used to study the flow and deformation of materials. For formulations like creams, lotions, or dispersions, rheology is a critical parameter that influences their texture, spreadability, and stability. A rotational rheometer can be used to measure the viscosity of a formulation as a function of shear rate, providing insights into its flow behavior under different conditions. Oscillatory rheology can be used to probe the viscoelastic properties of a formulation, which are important for understanding its structure and stability.

Below is a hypothetical data table illustrating the effect of this compound concentration on the viscosity of a model oil-in-water emulsion.

Concentration of this compound (%)Viscosity at 10 s⁻¹ (Pa·s)
10.5
21.2
32.5
44.8
57.2

This table is for illustrative purposes and shows a typical trend of increasing viscosity with increasing surfactant concentration.

Mechanistic Investigations of Functional Properties and Interfacial Phenomena

Adsorption and Micellization Behavior of Oleic Acid, Propoxylated, Phosphate (B84403)

The surface-active nature of oleic acid, propoxylated, phosphate drives its accumulation at interfaces, a precursor to the formation of micelles in the bulk phase. This behavior is fundamental to its function in various applications.

The adsorption of this compound at interfaces is a dynamic process. The kinetics of adsorption, which describe the rate at which the surfactant populates an interface, are typically characterized by an initial rapid phase followed by a slower approach to equilibrium. nih.gov This process can be modeled using various kinetic equations, such as the pseudo-first-order and pseudo-second-order models, to determine the rate constants. researchgate.netnih.gov

Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium distribution of the surfactant between the bulk phase and the interface. nih.gov The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm is applicable to heterogeneous surfaces. The choice of model depends on the specific system and conditions. For phosphate-containing compounds, adsorption is influenced by factors like pH and the nature of the solid surface. nih.gov

Above the CMC, this compound monomers self-assemble into various supramolecular structures. The geometry of these aggregates is governed by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail to the area of the hydrophilic head group and the tail length. Depending on factors such as concentration, temperature, and the presence of co-solutes or co-surfactants, these surfactants can form spherical micelles, cylindrical or worm-like micelles, or more complex structures like vesicles and lamellar phases. nih.govpku.edu.cnnih.gov The transition between these structures is a dynamic equilibrium influenced by the balance of attractive and repulsive forces between the surfactant molecules.

Emulsification and Dispersion Mechanisms

The primary role of this compound as a surfactant is to facilitate the formation and stabilization of emulsions and dispersions.

A key mechanism by which this compound stabilizes emulsions is through the reduction of interfacial tension (IFT) between the oil and water phases. By adsorbing at the oil-water interface, the surfactant molecules lower the energy required to create new interfacial area, thereby facilitating the formation of smaller droplets during emulsification. The extent of IFT reduction is a measure of the surfactant's efficiency. While specific IFT values for this compound are not widely published, phosphate esters, in general, are effective at lowering IFT. hroc.in

Once an emulsion or dispersion is formed, its long-term stability is maintained through repulsive forces that prevent droplet or particle aggregation. As an anionic surfactant, this compound provides stabilization through two primary mechanisms:

Electrostatic Stabilization: The phosphate head group imparts a negative charge to the surface of the droplets or particles. pcimag.com This creates an electrical double layer, leading to a repulsive force between adjacent particles, which prevents them from coalescing. This mechanism is particularly effective in aqueous systems.

The combination of these electrostatic and steric repulsive forces provides a robust barrier against flocculation and coalescence, ensuring the kinetic stability of the emulsion or dispersion.

Rheological Properties of Emulsified Systems with this compound

The rheological behavior of emulsions is a critical factor in their stability and application, and it is significantly influenced by the physicochemical properties of the emulsifier used. While specific data on this compound is scarce, the rheological effects can be inferred from the behavior of similar phosphate ester surfactants and emulsions containing oleic acid.

Phosphate esters of fatty acids are known for their ability to act as effective emulsifiers and rheology modifiers. The presence of the phosphate headgroup provides strong anchoring at the oil-water interface, contributing to the formation of a stable interfacial film. The propoxylated chain, a poly(propylene oxide) chain, adds a nonionic, somewhat hydrophobic character that influences the surfactant's packing at the interface and its interaction with the oil phase.

In emulsified systems, the viscosity and viscoelastic properties are largely determined by the droplet size distribution, the volume fraction of the dispersed phase, and the interactions between droplets. Emulsifiers like this compound are expected to influence these factors in several ways:

Interfacial Film Properties: The combination of the oleic acid tail, the propoxy chains, and the phosphate headgroup would create a robust and flexible interfacial film. This film can resist droplet coalescence, a key factor in preventing emulsion breakdown and maintaining viscosity.

Droplet Size Reduction: Effective emulsifiers can lower the interfacial tension between the oil and water phases, facilitating the formation of smaller droplets during homogenization. Generally, emulsions with smaller and more uniform droplet sizes exhibit higher viscosity. However, excessive concentrations of some surfactants can lead to droplet enlargement and a decrease in viscosity. google.com

Shear-Thinning Behavior: Emulsions stabilized by such surfactants are likely to exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. This means that the viscosity of the emulsion decreases as the applied shear rate increases. This is a common characteristic of many cosmetic and industrial emulsions, allowing for ease of application while maintaining stability at rest. Studies on various oil-in-water emulsions have consistently shown this shear-thinning property.

Research on emulsions containing oleic acid has shown that its presence can either increase or decrease viscosity depending on the specific formulation and the other components present. google.com For instance, in some systems, oleic acid can increase the viscosity of the continuous phase, leading to a more stable emulsion. google.com In other cases, it may act as a co-surfactant that modifies the packing of the primary emulsifier at the interface.

The table below summarizes the expected influence of key structural components of this compound on the rheological properties of an emulsion, based on findings for related compounds.

Structural Component Expected Effect on Emulsion Rheology Underlying Mechanism
Oleic Acid Tail Contribution to interfacial film flexibility and interaction with the oil phase.The unsaturated nature of the oleic acid chain introduces a kink, which can influence packing at the interface and the curvature of the interfacial film.
Propoxylated Chain Modification of surfactant solubility and steric stabilization.The poly(propylene oxide) chain provides a bulky group at the interface, creating a steric barrier that helps prevent droplet aggregation.
Phosphate Headgroup Strong anchoring at the oil-water interface and potential for electrostatic interactions.The charged phosphate group ensures strong adsorption at the interface, contributing to a stable interfacial layer and influencing inter-droplet interactions.

Interactions with Biological Interfaces (Focus on Mechanisms, Not Outcomes)

The interaction of surfactants with biological membranes is a complex phenomenon governed by the amphiphilic nature of both the surfactant and the lipid bilayer. The unique structure of this compound suggests multiple mechanisms through which it could interact with and modulate biological interfaces.

The insertion of a molecule like this compound into a lipid bilayer would be driven by the hydrophobic effect, with the oleic acid tail partitioning into the hydrophobic core of the membrane. The propoxylated phosphate headgroup would reside at the membrane-water interface.

Influence of the Phosphate Headgroup: The phosphate headgroup is a key feature of natural phospholipids (B1166683). frontiersin.org Its presence in a synthetic surfactant allows for interactions that can mimic those of endogenous lipids. The size and charge of the headgroup are critical in determining its effect on lipid packing. acs.org A bulky, charged headgroup can increase the distance between phospholipid headgroups, thereby increasing the fluidity of the bilayer. quora.com The phosphate group can also participate in hydrogen bonding with water molecules and other membrane components. acs.org

Role of the Oleic Acid Tail: The cis-double bond in the oleic acid tail introduces a kink in the hydrocarbon chain. nih.gov When incorporated into a lipid bilayer, this kink disrupts the ordered packing of the saturated acyl chains of phospholipids, leading to an increase in membrane fluidity. nih.govmdpi.com This fluidizing effect is a well-documented property of oleic acid and other unsaturated fatty acids. frontiersin.org

Impact of the Propoxylated Chain: The poly(propylene oxide) chain adds another layer of complexity. This flexible and relatively hydrophobic chain would likely reside near the membrane interface, further disrupting the lipid packing and increasing the effective area per molecule. This steric perturbation can lead to changes in membrane thickness and curvature.

The following table summarizes research findings on how components analogous to "this compound" modulate lipid bilayer properties.

Component/Feature Observed Effect on Lipid Bilayer Investigated System/Molecule
Unsaturated Acyl Chain (cis-double bond)Increases membrane fluidity by disrupting lipid packing. nih.govmdpi.comOleic acid in phospholipid membranes. frontiersin.org
Phosphate HeadgroupCan increase the distance between lipid headgroups, influencing fluidity and participating in hydrogen bonding. acs.orgquora.comComparison of phosphatidylcholine and phosphatidylethanolamine (B1630911) bilayers. acs.org
Surfactant InsertionCan cause local disorder and changes in membrane curvature.General studies on surfactant-membrane interactions. nih.gov

By altering the structure and dynamics of the lipid bilayer, this compound would mechanistically influence membrane permeability and fluidity.

Increased Fluidity and Permeability: As discussed, the combined effects of the kinked oleic acid tail and the bulky propoxylated headgroup are expected to increase the fluidity of the cell membrane. An increase in membrane fluidity is generally associated with an increase in passive permeability to water and small solutes. The disruption of lipid packing creates transient voids or defects in the bilayer, which can serve as pathways for permeation. Molecular dynamics simulations of oleic acid in a dipalmitoylphosphatidylcholine (DPPC) bilayer have shown an increased frequency of water permeation events.

Membrane Thinning: The insertion of surfactants can lead to a decrease in the thickness of the lipid bilayer. This thinning of the membrane can lower the energy barrier for the translocation of molecules across it, thereby increasing permeability.

Micellization and Lysis at High Concentrations: At concentrations above its critical micelle concentration (CMC), any surfactant can begin to solubilize the lipid membrane, leading to the formation of mixed micelles and eventual cell lysis. The specific CMC and lytic activity would depend on the precise structure of the this compound molecule. The process of membrane solubilization is complex and can proceed through several stages, from simple monomer partitioning to the formation of pores and finally complete bilayer dissolution. nih.gov

Beyond its physical effects on the cell membrane, the components of this compound could potentially interact with intracellular signaling pathways.

Fatty Acid Signaling: Once inside the cell, either through membrane transport or as a result of enzymatic cleavage, the oleic acid moiety could enter cellular metabolic and signaling pathways. Free fatty acids are known to be potent signaling molecules that can regulate gene expression, often through nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov They are also substrates for the synthesis of other signaling lipids, such as diacylglycerols and other phospholipids. nih.gov The metabolic fate of fatty acids within a cell—whether they are stored, oxidized for energy, or used for synthesis—is tightly regulated and influences a variety of cellular processes. cell-stress.comimrpress.com

Phosphate Group and Phosphorylation Cascades: The phosphate group is central to cellular signaling, with protein phosphorylation and dephosphorylation being key regulatory mechanisms. While the phosphate group of an exogenous surfactant is not directly involved in these cascades, its presence could have indirect effects. For instance, lipid phosphate phosphatases (LPPs) are enzymes that can dephosphorylate lipid phosphates at the cell surface, thereby regulating the levels of signaling lipids like lysophosphatidate. nih.gov It is conceivable that a molecule like this compound could be a substrate for or an inhibitor of such enzymes, thereby modulating lipid signaling pathways. Furthermore, by altering membrane fluidity and the organization of membrane domains, the surfactant could influence the activity of membrane-bound enzymes and receptors that are part of phosphorylation-based signaling cascades.

The potential interactions with signaling pathways are summarized in the table below, based on known mechanisms of related molecules.

Component Potential Signaling Interaction Mechanism/Pathway
Oleic Acid Modulation of gene expression. nih.govActivation of nuclear receptors such as PPARs. nih.gov
Substrate for synthesis of signaling lipids. nih.govIncorporation into diacylglycerols, phospholipids, etc. nih.gov
Phosphate Group Potential substrate for lipid phosphatases. nih.govEnzymatic dephosphorylation at the cell surface. nih.gov
Indirect modulation of membrane-associated signaling proteins.Alteration of the lipid environment affecting protein conformation and function.

Environmental Interactions and Degradation Pathways of Oleic Acid, Propoxylated, Phosphate

Biodegradation Kinetics and Mechanisms in Diverse Environmental Compartments

Biodegradation is a primary pathway for the removal of organic compounds like oleic acid, propoxylated, phosphate (B84403) from the environment. The process involves the metabolic breakdown of the substance by microorganisms into simpler, often less harmful, components. The rate and extent of biodegradation are influenced by the chemical's structure and the prevailing environmental conditions (e.g., presence of oxygen, temperature, pH, and microbial community composition) nih.govresearchgate.net.

The structure of oleic acid, propoxylated, phosphate presents multiple points of microbial attack: the oleic acid alkyl chain, the poly(propylene oxide) chain, and the phosphate ester linkages.

Aerobic Degradation: In aerobic environments, such as surface waters and topsoil, microbial degradation is generally more rapid and complete nm.gov. The typical aerobic biodegradation pathway for a surfactant involves several steps slideshare.net:

Hydrolysis of the Phosphate Ester: The initial step is often the enzymatic hydrolysis of the phosphate ester bond. This cleavage, facilitated by phosphatase enzymes produced by microorganisms, would release inorganic phosphate and a propoxylated oleic acid alcohol acs.orgnih.gov. This process is crucial as it breaks the molecule into two large, more manageable fragments for further degradation.

Degradation of the Propoxylate Chain: The poly(propylene oxide) chain is degraded by microorganisms that cleave the ether linkages. This process typically occurs from the terminal end of the chain, sequentially shortening it and releasing propylene (B89431) glycol and its oligomers mst.edu.

Degradation of the Oleic Acid Chain: The long, unsaturated oleic acid carbon chain is broken down through a well-known metabolic pathway called β-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production, ultimately leading to mineralization (conversion to CO₂ and H₂O).

Anaerobic Degradation: Under anaerobic conditions, found in sediments, flooded soils, and some wastewater treatment stages, biodegradation processes are significantly slower and may be incomplete nm.govresearchgate.net.

While the phosphate ester bond can still be hydrolyzed, the subsequent degradation of the propoxylate and oleic acid moieties is more challenging for anaerobic consortia.

The degradation of the oleic acid portion under anaerobic conditions is known to proceed through saturation of the double bond to form stearic acid, followed by β-oxidation, eventually producing intermediates like palmitic acid, myristic acid, acetate, and ultimately methane (B114726) and carbon dioxide acs.org. However, high concentrations of long-chain fatty acids can be inhibitory to methanogenic bacteria.

Ether linkages, like those in the propoxylate chain, are generally more resistant to anaerobic cleavage than they are to aerobic breakdown. Consequently, the propoxylated portion may persist for longer periods under these conditions.

Based on the established degradation pathways for its constituent parts, the biodegradation of this compound is expected to generate a series of intermediate products before eventual mineralization. The identification of these transient compounds is key to a full understanding of the environmental degradation process.

The primary intermediates would include:

Inorganic Phosphate: Released upon the initial hydrolysis of the ester bond.

Propoxylated Oleic Acid: The remaining molecule after the phosphate group is cleaved.

Propylene Glycol and its Oligomers: Formed from the stepwise degradation of the propoxylate chain.

Carboxylated Propoxylated Oleic Acid: Oxidation of the terminal alcohol group on the propoxylate chain can lead to the formation of a carboxylic acid, a common intermediate in the degradation of alcohol ethoxylates.

Long-Chain Fatty Acids: The oleic acid backbone itself, and its anaerobic degradation products such as stearic acid, palmitic acid, and myristic acid.

Acetate: A key intermediate from the β-oxidation of the fatty acid chain, which is then converted to methane and CO₂ under anaerobic conditions.

The following table summarizes the potential intermediates and their origin.

Intermediate Compound Parent Moiety Degradation Process
Inorganic PhosphatePhosphate EsterEnzymatic Hydrolysis
Propoxylated Oleic AcidFull MoleculeEnzymatic Hydrolysis
Propylene Glycol OligomersPropoxylate ChainEther Cleavage
Stearic Acid, Palmitic AcidOleic Acid ChainAnaerobic β-oxidation
AcetateOleic Acid Chainβ-oxidation
Carbon Dioxide and WaterEntire MoleculeUltimate Mineralization

Environmental Fate and Transport Modeling

Predictive modeling is an essential tool for estimating the environmental distribution of chemicals when experimental data is scarce. Fate and transport models use a chemical's physical and chemical properties to predict how it will move and partition between different environmental compartments like water, soil, sediment, and air nih.govsemanticscholar.org.

The partitioning behavior of this compound is governed by its amphiphilic nature—having both water-loving (hydrophilic phosphate and propoxylate groups) and water-fearing (hydrophobic oleic acid tail) properties. Software suites like the US EPA's EPI Suite™ (Estimation Programs Interface) are commonly used to estimate key environmental fate parameters chemistryforsustainability.orgepisuite.devchemsafetypro.com.

Key parameters that would be modeled include:

Octanol-Water Partition Coefficient (log Kow): This value indicates a chemical's tendency to partition between an organic phase (octanol, representing lipids in organisms) and water epa.gov. A high log Kow suggests a tendency to bioaccumulate and sorb to organic matter. For a surfactant, this value is complex, but the long oleic acid chain would contribute to a higher log Kow, while the hydrophilic portions would lower it.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter measures the tendency of a chemical to adsorb to the organic matter in soil and sediment epa.gov. A high Koc value indicates that the chemical will be less mobile in soil and more likely to be found in sediment and sludge rather than in the water column nih.gov. The hydrophobic oleic acid tail would likely lead to a significant Koc value.

Water Solubility: This property affects how a chemical is transported in aqueous systems. The phosphate and propoxylate groups enhance the water solubility of the molecule.

Henry's Law Constant: This constant relates the concentration of a chemical in the air to its concentration in water, indicating its tendency to volatilize from aqueous solutions. Due to the ionic phosphate group and large molecular weight, the Henry's Law constant for this compound is expected to be very low, suggesting it is non-volatile from water epa.gov.

The table below describes the key modeling parameters and their environmental significance.

Parameter EPI Suite™ Model Environmental Significance
Log Octanol-Water Partition Coefficient (log Kow)KOWWIN™Predicts bioaccumulation potential and sorption to organic matter.
Soil Adsorption Coefficient (log Koc)KOCWIN™Indicates mobility in soil and partitioning to sediment and sludge. A higher value means less mobility.
Water Solubility (WS)WSKOWWIN™, WATERNT™Determines concentration and transport in surface and groundwater.
Henry's Law Constant (HLC)HENRYWIN™Predicts the tendency to volatilize from water to air. A low value indicates it will remain in the aqueous phase.

The potential for atmospheric transport of this compound is considered low due to its negligible vapor pressure and Henry's Law Constant, which are characteristic of large, ionic molecules. Direct volatilization from water or soil surfaces is not a significant transport pathway.

However, transport can occur if the substance is adsorbed to particulate matter (aerosols) that becomes airborne. In the atmosphere, the primary degradation process for organic chemicals is oxidation by photochemically generated hydroxyl (•OH) radicals episuite.devregulations.gov.

Atmospheric Oxidation: Models like AOPWIN™ within the EPI Suite™ can estimate the rate constant for this reaction, which is used to calculate an atmospheric half-life regulations.gov. The unsaturated double bond in the oleic acid chain would be particularly susceptible to reaction with both hydroxyl radicals and ozone.

Sorption to Particulates: The AEROWIN™ model estimates the fraction of a substance that would be associated with airborne particulates regulations.gov. If adsorbed to particles, the compound would be subject to atmospheric deposition (wet or dry) and its degradation rate could be altered compared to the gas phase.

Given its properties, the primary environmental compartments of concern for this compound are water, soil, and sediment, with atmospheric transport being a minor pathway.

Advanced Analytical Methods for Environmental Detection and Monitoring

Accurate detection and quantification of this compound in complex environmental matrices like water, soil, and sludge are essential for monitoring its presence and fate. Due to its non-volatile nature and the presence of both polar and non-polar moieties, the most suitable analytical techniques involve liquid chromatography coupled with mass spectrometry rsc.orgresearchgate.net.

A typical analytical workflow involves:

Sample Extraction: Solid-phase extraction (SPE) is the most common technique for extracting and concentrating surfactants from aqueous samples. For soil and sediment, pressurized liquid extraction (PLE) or ultrasonic extraction may be used.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is used to separate the target analyte from other compounds in the extract.

Detection and Quantification: Mass Spectrometry (MS), especially tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and selectivity. Electrospray ionization (ESI) is the most effective ionization technique for this type of polar, ionic molecule nih.gov.

The following table summarizes the primary analytical techniques used for related compounds.

Technique Principle Application
Solid-Phase Extraction (SPE)Selective adsorption of analytes from a liquid sample onto a solid sorbent, followed by elution.Concentration and clean-up of analytes from water samples nih.gov.
High-Performance Liquid Chromatography (HPLC)Separation of compounds based on their differential partitioning between a stationary phase and a mobile liquid phase.Separation of the target compound from matrix interferences.
Mass Spectrometry (MS) / Tandem MS (MS/MS)Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. Provides structural confirmation and high selectivity.Definitive identification and quantification at trace levels (ng/L to µg/L) nih.gov.
Electrospray Ionization (ESI)A soft ionization technique that produces ions from large, polar molecules directly from a liquid solution.Interface between HPLC and MS for analyzing non-volatile, polar compounds like surfactants nih.gov.

Theoretical and Computational Studies of Oleic Acid, Propoxylated, Phosphate

Molecular Modeling and Simulation of Structure-Property Relationships

Molecular modeling and simulation techniques are instrumental in elucidating the direct link between the chemical structure of oleic acid, propoxylated, phosphate (B84403) and its macroscopic properties. These methods allow for a systematic exploration of how modifications to the molecule, such as the degree of propoxylation, affect its function as a surfactant.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their reactivity and stability. nih.govresearchgate.netmdpi.com For oleic acid, propoxylated, phosphate, DFT calculations can be employed to understand the distribution of electron density across the molecule. This is particularly important for the phosphate headgroup, where the charge distribution governs its interactions with water, ions, and surfaces.

DFT studies on related molecules, such as oleic acid and other phosphate esters, have successfully analyzed oxidative mechanisms and the electronic features of metal-phosphate interactions. nih.govresearchgate.netnih.gov For instance, DFT has been used to determine the structures of intermediates and transition states in the thermal oxidation of oleic acid, identifying key reaction pathways. nih.govresearchgate.net In the context of the propoxylated phosphate ester, DFT could be used to:

Analyze the reactivity of the phosphate group: Determine the susceptibility of the P-O bonds to hydrolysis by calculating the energies of reactant, transition, and product states.

Model the interaction with metal ions: The phosphate group can chelate metal ions, a property crucial in applications like corrosion inhibition. DFT can elucidate the geometry and binding energy of these complexes. nih.gov

Investigate the effect of propoxylation: By modeling molecules with varying numbers of propylene (B89431) oxide units, DFT can reveal how the electronic properties of the phosphate headgroup are modulated by the length of the linker chain.

A summary of potential DFT applications is presented in Table 1.

Table 1: Potential Applications of DFT in Studying this compound

Area of InvestigationKey Parameters CalculatedInsights Gained
Chemical Reactivity Transition state energies, reaction enthalpiesUnderstanding of hydrolysis mechanisms and stability.
Corrosion Inhibition Binding energies with metal surfaces/ionsElucidation of the mechanism of surface protection.
Electronic Properties Molecular orbitals (HOMO/LUMO), charge distributionPrediction of sites for electrophilic/nucleophilic attack.

Molecular Dynamics (MD) Simulations for Self-Assembly and Interfacial Dynamics

Molecular Dynamics (MD) simulations provide a dynamic, atomistic view of molecular systems, allowing for the study of complex processes like surfactant self-assembly and behavior at interfaces. nih.govnih.govnih.gov By simulating the movement of every atom in the system over time, MD can predict how this compound molecules aggregate in solution and interact with oil-water interfaces.

Coarse-grained MD simulations, which group atoms into larger beads to simulate longer timescales, have been particularly effective in studying the aggregation of oleic acid and its derivatives. nih.govresearchgate.net These studies have shown that factors like the protonation state of the headgroup can lead to the formation of various aggregate structures, such as micelles, vesicles, or oil phases. nih.govresearchgate.net For this compound, MD simulations can be used to:

Predict Critical Micelle Concentration (CMC): By simulating the system at various concentrations, one can observe the spontaneous formation of micelles and determine the CMC.

Study Micelle Morphology: Investigate the size, shape (e.g., spherical, worm-like), and internal structure of the micelles formed. nih.gov

Analyze Interfacial Behavior: Simulate the oil-water interface to understand how the surfactant molecules arrange themselves to reduce interfacial tension. esdm.go.idnih.gov This includes calculating the orientation of the surfactant, the thickness of the interfacial layer, and the diffusion of molecules at the interface. nih.govrsc.org

Research on similar ethoxylated oleic acid surfactants has used MD to screen for optimal structures for enhanced oil recovery by calculating interfacial tension values. esdm.go.id The dynamic nature of the emulsion and the number of contacts between the surfactant and oil molecules can also be quantified. esdm.go.id

Table 2: Insights from MD Simulations on Surfactant Systems

Simulation FocusKey ObservablesPredicted Properties
Self-Assembly Aggregation number, micelle shapeCritical Micelle Concentration (CMC), aggregate morphology. nih.govnih.gov
Interfacial Behavior Interfacial tension, molecular orientation, diffusion coefficientsEmulsification efficiency, stability of emulsions. esdm.go.idnih.gov
Structural Stability Radius of gyration, root-mean-square deviation (RMSD)Stability and dynamics of self-assembled structures like liposomes. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or property of a molecule based on its structural features, known as molecular descriptors. mdpi.com For a surfactant like this compound, QSAR can be a powerful tool for predictive design, allowing for the rapid screening of potential candidate molecules without the need for synthesis and testing of each one.

For instance, 3D-QSAR studies on barbituric acid derivatives have used methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create models that predict inhibitory activity. mdpi.com These models generate 3D contour maps that highlight regions where steric bulk, positive or negative charges would enhance or decrease activity, providing a clear guide for designing more potent compounds. mdpi.com

A potential QSAR study for this compound could involve:

Synthesizing a library of compounds: Varying the length of the propoxy chain and potentially the structure of the hydrophobic tail.

Measuring a key performance metric: For example, the efficiency in lowering the interfacial tension between oil and water.

Calculating molecular descriptors: Using computational software to generate a wide range of descriptors for each molecule.

Developing a QSAR model: Using statistical methods to find the best correlation between the descriptors and the measured activity.

Such a model would enable the prediction of the performance of new, unsynthesized derivatives, accelerating the discovery of optimal surfactant structures for specific applications.

Ab Initio and Semi-Empirical Calculations for Reaction Mechanisms

Ab initio and semi-empirical methods are quantum chemical calculations used to study chemical reactions in detail. Ab initio methods, Latin for "from the beginning," are based on first principles without using experimental data, offering high accuracy. nih.govresearchgate.net Semi-empirical methods incorporate some experimental parameters to simplify calculations, making them faster for larger systems.

These methods are particularly well-suited for investigating the reaction mechanisms of phosphate esters, such as hydrolysis, which is a critical aspect of their stability and function in many environments. nih.govnih.gov Studies on the hydrolysis of simple phosphate monoesters and diesters have revealed key details about the reaction pathways. nih.govacs.org

Key findings from ab initio studies on phosphate ester reactions include:

Associative vs. Dissociative Mechanisms: Calculations can determine whether the reaction proceeds through an associative mechanism (where the nucleophile, e.g., water, adds to the phosphorus atom before the leaving group departs) or a dissociative mechanism (where the leaving group departs first, forming a metaphosphate intermediate). nih.govresearchgate.net Phosphate monoesters can react via both pathways. nih.gov

Role of Proton Transfers: The mechanism can be significantly influenced by the possibility of proton transfers between the attacking and leaving groups. nih.govnih.gov

Transition State Analysis: These calculations can map the potential energy surface of the reaction, identifying the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. Understanding the transition state is crucial for understanding the reaction rate. researchgate.netnih.gov

For this compound, these computational techniques could be applied to model its hydrolysis under different pH conditions. This would provide fundamental insights into its chemical stability and degradation pathways in aqueous formulations. The calculations can also help reinterpret experimental results and propose new experiments to probe reaction pathways that are difficult to observe directly. nih.govresearchgate.net

Monte Carlo Simulations for Adsorption and Phase Behavior

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. acs.orgnih.govnih.gov In the context of surfactants, MC simulations are particularly useful for studying adsorption at interfaces and the complex phase behavior of surfactant solutions. acs.orgnih.govnih.govaps.org

Unlike MD simulations that follow the deterministic laws of motion, MC simulations explore the configuration space of a system by making random moves that are accepted or rejected based on a set of probability rules, typically related to the system's energy. This approach is highly efficient for studying equilibrium properties.

For this compound, MC simulations could be used to investigate:

Adsorption on Surfaces: Simulate the adsorption of surfactant molecules from a solution onto a solid surface (hydrophilic or hydrophobic). This can predict the formation of various adsorbed structures, such as monolayers, bilayers, or admicelles. nih.gov

Adsorption Isotherms: By performing simulations at different bulk surfactant concentrations, it is possible to construct adsorption isotherms, which show the amount of adsorbed surfactant as a function of its concentration in the solution. acs.org

Phase Diagrams: MC simulations can map out the phase diagram of surfactant solutions, identifying regions of stability for different phases (e.g., micellar solution, liquid crystalline phases, and emulsions). Studies on oleic acid have shown its aggregation into micelles, vesicles, and oil phases depending on the protonation state. nih.govresearchgate.net

Coarse-grained models are often employed in MC simulations of surfactants to make the calculations computationally feasible, allowing for the study of large systems and long-time phenomena. acs.orgnih.govnih.gov These simulations have confirmed that the general shape of adsorption isotherms and the existence of critical points are common features of surfactant adsorption on hydrophilic surfaces. acs.org

Future Research Directions and Emerging Paradigms for Oleic Acid, Propoxylated, Phosphate

Development of Sustainable Synthetic Routes and Bio-Sourced Feedstocks

The chemical industry's shift towards sustainability is a primary driver for future research into oleic acid, propoxylated, phosphate (B84403). The focus is on developing greener synthetic pathways and utilizing renewable, bio-sourced feedstocks to reduce the environmental footprint of its production.

Current manufacturing relies on oleic acid, which can be sourced from various animal and vegetable fats and oils. marketresearchintellect.comwikipedia.org Future work will increasingly prioritize oleic acid derived from non-food and waste feedstocks, such as seed oils from food waste (e.g., mango, grape, avocado) or microalgae, to mitigate land-use conflicts between food and chemical production. ucl.ac.uk Research has demonstrated the feasibility of isolating high-purity oleic acid from such sources through methods like low-temperature crystallization. ucl.ac.ukgoogleapis.com The propoxylation step, which adds propylene (B89431) oxide units, and the subsequent phosphation step, traditionally using reagents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA), are also targets for green innovation. researchgate.netresearchgate.net Research is exploring enzymatic pathways and the use of solid acid catalysts to replace harsher chemical reagents, aiming for reactions that occur under milder conditions with higher selectivity and fewer byproducts. rsc.org

A significant research goal is the development of integrated biorefineries where lignocellulosic biomass, such as corn stover or agricultural residues, is processed to yield not only oleic acid precursors but also other valuable chemicals, promoting a circular bio-economy. acs.org

Table 1: Oleic Acid Content in Various Bio-Sourced Feedstocks

This table highlights potential renewable sources for the oleic acid component, indicating the percentage of oleic acid found in the oil extracted from them. vedantu.comtaylorandfrancis.com This data is crucial for selecting sustainable feedstocks for future production.

SourceOleic Acid Content (%)
Pecan Oil59-76
Peanut Oil36-67
Macadamia Oil60
Sunflower Oil20-80
Olive Oil55-83
Canola Oil50-65
Avocado Oil~65

Exploration of Novel Supramolecular Architectures and Advanced Formulations

The self-assembly behavior of amphiphilic molecules like oleic acid, propoxylated, phosphate is fundamental to their function. Future research will delve deeper into controlling this behavior to create novel supramolecular structures and advanced formulations with tailored properties. Depending on factors like concentration, pH, and the presence of other molecules, these surfactants can form structures ranging from simple micelles to complex vesicles or oil phases. researchgate.net

A key area of exploration is the precise control over the monoester-to-diester ratio during synthesis. researchgate.netscience.gov This ratio significantly impacts the surfactant's properties, such as its emulsification power, lubricity, and electrolyte tolerance. researchgate.netscirp.org By fine-tuning this ratio, researchers can design formulations optimized for specific, high-performance applications, from agrochemical delivery systems to metalworking fluids. science.govscirp.org

Furthermore, the propoxylated chain offers another dimension for control. Varying the length of the poly(propylene oxide) chain alters the hydrophilic-lipophilic balance (HLB) of the molecule, which in turn governs its aggregation behavior and interfacial properties. Future studies will systematically map these structure-property relationships to design advanced formulations like nanoemulsions, niosomes, and microemulsions for targeted applications, including drug delivery and enhanced oil recovery. nih.govgoogle.com

Integration with Smart Material Systems and Responsive Technologies

A major emerging paradigm is the integration of this compound into "smart" or "stimuli-responsive" materials. These are systems that undergo significant, reversible changes in their properties in response to external triggers like pH, temperature, or light. mdpi.comrsc.org

The phosphate headgroup is inherently pH-responsive. mdpi.com At different pH levels, the degree of protonation of the phosphate group changes, altering the molecule's charge, hydrophilicity, and packing at interfaces. This can be harnessed to create switchable emulsifiers, where an emulsion can be formed or broken on demand by a simple pH adjustment. mdpi.com Research into pH-responsive nanocarriers based on oleic acid has already shown promise for targeted drug delivery, where the payload is released preferentially in the acidic microenvironment of a tumor. nih.gov

Future work will expand this concept to other stimuli. By incorporating photo-isomerizable or thermo-responsive moieties into the molecular structure, researchers could develop light- or temperature-sensitive formulations. For example, UV-responsive surfactants could enable the autonomous regulation of droplet evaporation in agricultural sprays. surfaplus-is.com The integration of these molecules into polymer networks, such as polyrotaxanes, could lead to self-healing cements for oil and gas wells that can adapt to long-term stress cycles. youtube.com

Advanced Characterization Techniques for In Situ and Operando Studies

To design and control the next generation of materials based on this compound, a deeper understanding of its behavior at interfaces is required. This necessitates a move towards advanced characterization techniques that can probe the molecular structure and dynamics in situ (in its natural environment) and operando (while the material is functioning). aip.orgacs.org

Techniques like Brewster angle microscopy (BAM) and interfacial rheology can be used to follow the displacement of molecules at the air/water interface in real-time. nih.gov For studying adsorption on solid surfaces, in situ ellipsometry can provide time-resolved data on the thickness and evolution of adsorbed surfactant films, even when they are very thin. acs.org

For a more detailed molecular view, vibrational spectroscopy techniques are powerful. In situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can observe the formation of self-assembled monolayers on surfaces and monitor processes like oxidation inhibition. scirp.org In operando Vibrational Sum Frequency Generation (VSFG) spectroscopy is particularly suited for studying electrochemical interfaces, allowing researchers to observe how the surfactant monolayer assembles and reorients under different electrical potentials. aip.org Similarly, operando X-ray Absorption Spectroscopy (XAS) can provide sensitive information on chemical changes during processes like nanoparticle synthesis, differentiating between various local chemical environments in real-time. acs.orgucl.ac.uk

Table 2: Advanced Characterization Techniques for Surfactant Systems

This table summarizes key in situ and operando techniques and the insights they can provide for future research on this compound systems.

TechniqueTypeInformation ProvidedReference
EllipsometryIn SituThickness and kinetics of adsorbed films on solid surfaces. acs.org
ATR-FTIR SpectroscopyIn SituMolecular adsorption, orientation, and reaction at solid-liquid interfaces. scirp.org
Vibrational Sum Frequency Generation (VSFG)In OperandoMolecular structure and orientation at electrochemical and liquid-liquid interfaces under potential. aip.org
X-ray Absorption Spectroscopy (XAS)In OperandoReal-time changes in local chemical environment and electronic structure during reactions. acs.org
Brewster Angle Microscopy (BAM)In SituVisualization of monolayer morphology and phase transitions at the air-water interface. nih.gov

Deepening Mechanistic Understanding at the Molecular Level

Parallel to experimental advances, computational modeling and simulation are becoming indispensable tools for gaining a molecular-level understanding of how these surfactants behave. Future research will increasingly rely on these methods to predict properties and guide the design of new molecules.

Molecular dynamics (MD) simulations can model the self-assembly of oleic acid derivatives, showing how factors like the protonation state of the headgroup lead to the formation of micelles, vesicles, or oil phases. researchgate.net These simulations can also elucidate the structural changes that occur when these molecules are inserted into cell membranes, which is critical for drug delivery applications. researchgate.net Coarse-grained MD simulations, which simplify the molecular representation to study larger systems over longer timescales, are particularly useful for observing aggregation phenomena. researchgate.net

Quantum mechanical methods like Density Functional Theory (DFT) can be used to study the adsorption of specific functional groups, such as the phosphate ester, onto mineral surfaces. researchgate.net This is vital for applications in areas like mineral flotation and pigment dispersion, as it reveals the most active surface sites for adsorption and helps predict the stability of the dispersant layer. researchgate.netsapub.org By combining these computational approaches, researchers can build predictive models that link molecular structure to macroscopic function, accelerating the discovery of new and improved formulations. science.govbohrium.com

Cross-Disciplinary Research Synergies (e.g., with bio-inspired materials, advanced manufacturing)

The full potential of this compound will be realized through synergies with other scientific and engineering fields. Two of the most promising areas are bio-inspired materials and advanced manufacturing.

In bio-inspired materials, the compound's structural similarity to natural phospholipids (B1166683) makes it an excellent candidate for creating systems that mimic biological functions. For example, it can be used to create stable nanoparticle-surfactant membranes that undergo shape changes, paving the way for reconfigurable, responsive materials and autonomous synthetic systems. researchgate.net The ability of phosphate esters to stabilize particles and act as emulsifiers is already being used in drug delivery systems and for the encapsulation of active ingredients, an approach that is set to become more sophisticated. nih.govmdpi.com

In advanced manufacturing, particularly additive manufacturing or 3D printing, this surfactant could play a crucial role. 3D printing is rapidly moving into the pharmaceutical and materials science fields for creating customized dosage forms and complex structures. mdpi.comdiva-portal.org Lipid-based and surfactant-containing formulations are being developed as "inks" for techniques like semi-solid extrusion printing. diva-portal.orgucl.ac.uk this compound could serve as a key excipient in these inks, helping to solubilize active ingredients, control viscosity for printability, and ensure the stability of the final printed object. mdpi.com This opens up the possibility of 3D printing personalized drug delivery systems or functional materials with complex, tailored geometries. ucl.ac.uktandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.